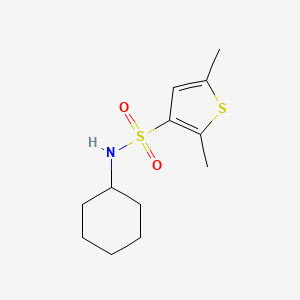

N-cyclohexyl-2,5-dimethylthiophene-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves reactions between sulfonyl chlorides and amines or through modifications of existing sulfonamide groups in complex molecules. These processes can lead to a wide variety of compounds, including those with thiophene rings, offering potential antimicrobial activities and chemical versatility for further modifications (Ghorab et al., 2017). Additionally, novel methods for the synthesis of thiophene derivatives include catalytic reactions and cyclization processes, which can be optimized for efficiency and selectivity (Prabagar et al., 2016).

Molecular Structure Analysis

The analysis of molecular structures of sulfonamide derivatives, including thiophene-containing compounds, often utilizes X-ray crystallography, revealing detailed insights into their geometry, bonding, and potential for interaction with biological targets. Structural analyses contribute to understanding the activity profile of these compounds, guiding further modifications to enhance their biological efficacy (Durgun et al., 2016).

Chemical Reactions and Properties

Sulfonamide compounds participate in a range of chemical reactions, including nucleophilic substitution, electrophilic addition, and cyclization reactions. These reactions are essential for creating diverse molecular scaffolds with various biological activities. The chemical properties of sulfonamides are influenced by the nature of the substituents on the nitrogen and the aromatic system, affecting their reactivity and potential applications (Noreen et al., 2017).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields, including pharmaceuticals. These properties are determined by the compound's molecular structure, influencing its behavior in biological systems and its formulation for drug development. Studies often employ spectroscopic and crystallographic techniques to elucidate these properties (Ashfaq et al., 2016).

Chemical Properties Analysis

The chemical properties of sulfonamides, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for their chemical behavior and biological activity. These properties are influenced by the electronic effects of substituents on the sulfonamide nitrogen and the adjacent aromatic or heteroaromatic systems. Understanding these properties is crucial for designing compounds with desired biological activities and chemical stability (Chohan et al., 2009).

Applications De Recherche Scientifique

Binding Site Characterization

N-cyclohexyl-2,5-dimethylthiophene-3-sulfonamide is involved in the study of specific drug binding sites on human serum albumin (HSA). Research by Sudlow et al. (1976) used fluorescent probes to detect drugs binding to two distinct sites on HSA, illuminating the structural requirements for such bindings and the different conformational changes induced by these bindings in albumin (Sudlow, Birkett, & Wade, 1976).

Synthesis and Chemical Properties

The synthesis of N-cyclohexyl-2,5-dimethylthiophene-3-sulfonamide contributes to understanding the chemical properties of related compounds. For instance, Chung et al. (1993) explored the role of dimethyl sulfoxide in promoting both inter- and intramolecular cyclopentenone formation, which is important for understanding the reactivity and selectivity in chemical reactions (Chung, Lee, Jeong, Hudeček, & Pauson, 1993).

Cancer Detection and Imaging

In the field of cancer detection and imaging, compounds related to N-cyclohexyl-2,5-dimethylthiophene-3-sulfonamide have been utilized. Pham et al. (2005) developed a water-soluble near-infrared dye with an additional sulfonate group, demonstrating its potential in optical imaging for cancer detection (Pham, Medarova, & Moore, 2005).

Enantioseparation of Compounds

Research on N-cyclohexyl-2,5-dimethylthiophene-3-sulfonamide has implications in the enantioseparation of compounds, which is crucial in the pharmaceutical industry. Fillet et al. (1998) investigated the use of polyanionic sulfobutyl-β-cyclodextrin with neutral cyclodextrin derivatives for enantioseparation, an important step in the purification of pharmaceuticals (Fillet, Fotsing, & Crommen, 1998).

Synthesis of Pyrazoline Benzensulfonamides

Research by Ozgun et al. (2019) synthesized pyrazoline benzensulfonamides, which include sulfonamide pharmacophores, demonstrating potential as carbonic anhydrase and acetylcholinesterase inhibitors with low cytotoxicity. This research is relevant to understanding the therapeutic potential of related sulfonamide compounds (Ozmen Ozgun et al., 2019).

Propriétés

IUPAC Name |

N-cyclohexyl-2,5-dimethylthiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S2/c1-9-8-12(10(2)16-9)17(14,15)13-11-6-4-3-5-7-11/h8,11,13H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWGSSJEACRWGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)S(=O)(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-3-propyl-N-(2-pyridinylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5520992.png)

![2-[(1H-benzimidazol-2-ylamino)methyl]-4-bromophenol](/img/structure/B5521003.png)

![6-methoxy-3-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5521006.png)

![4,6-dimethyl-3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5521013.png)

![3-(2-pyridinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5521016.png)

![5-ethyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521020.png)

![N,N-diethyl-4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5521033.png)

![2-{1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5521058.png)

![N-ethyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5521059.png)

![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521074.png)

![8-(isoquinolin-5-ylcarbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5521077.png)

![6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5521085.png)

![5-(2-chlorophenyl)-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-furamide](/img/structure/B5521091.png)